![molecular formula C12H16ClN3 B12895949 4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine CAS No. 88875-11-0](/img/structure/B12895949.png)
4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-isobutyl-2,6-dimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of 4-Chloro-8-isobutyl-2,6-dimethylimidazo[1,5-a]pyrimidine makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-isobutyl-2,6-dimethylimidazo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2,6-dimethylimidazo[1,5-a]pyrimidine with 4-chlorobutyryl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of 4-Chloro-8-isobutyl-2,6-dimethylimidazo[1,5-a]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-8-isobutyl-2,6-dimethylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced imidazo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-8-isobutyl-2,6-dimethylimidazo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-isobutyl-2,6-dimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylimidazo[1,5-a]pyrimidine: Lacks the chloro and isobutyl groups.
4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine: Lacks the isobutyl group.
8-Isobutyl-2,6-dimethylimidazo[1,5-a]pyrimidine: Lacks the chloro group.
Uniqueness
4-Chloro-8-isobutyl-2,6-dimethylimidazo[1,5-a]pyrimidine is unique due to the presence of both chloro and isobutyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
88875-11-0 |
|---|---|
Fórmula molecular |
C12H16ClN3 |
Peso molecular |
237.73 g/mol |
Nombre IUPAC |
4-chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H16ClN3/c1-7(2)5-10-12-14-8(3)6-11(13)16(12)9(4)15-10/h6-7H,5H2,1-4H3 |
Clave InChI |
JQJFOCGTNNULES-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N=C(N2C(=C1)Cl)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
![7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12895880.png)
![3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione](/img/structure/B12895883.png)
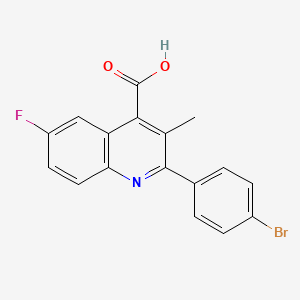
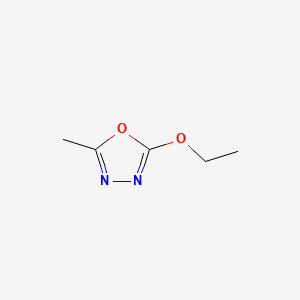
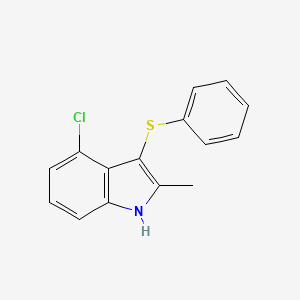
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
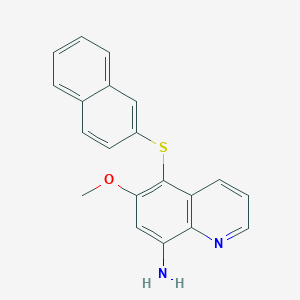
![Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12895944.png)
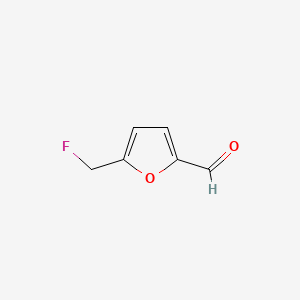
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
